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Compound of Interest

Cyclopentyl-pyridin-4-ylmethyl-
Compound Name:
amine

cat. No.: B1298506

A comprehensive analysis of Cyclopentyl-pyridin-4-ylmethyl-amine and its derivatives
reveals their significant role as scaffolds in the development of potent kinase inhibitors,
particularly targeting Cyclin-Dependent Kinase 4 (CDK4). While in-depth technical data on the
specific molecule Cyclopentyl-pyridin-4-ylmethyl-amine (CAS 626210-39-7) is limited in
publicly available literature, extensive research on a more complex derivative, 8-Cyclopentyl-2-
[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-
carbonitrile, hereafter referred to as Compound 7x, provides a wealth of information relevant to
researchers, scientists, and drug development professionals. This guide synthesizes the
available data on this key derivative, focusing on its chemical synthesis, biological activity, and
mechanism of action.

Chemical Properties and Synthesis

Cyclopentyl-pyridin-4-ylmethyl-amine serves as a foundational structural motif. The
synthesis of more complex, biologically active molecules like Compound 7x involves multi-step
chemical processes.

Table 1: Physicochemical Properties of Cyclopentyl-pyridin-4-ylmethyl-amine
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Property Value Source
CAS Number 626210-39-7 N/A
Molecular Formula C11H1eN:2 N/A
Molecular Weight 176.26 g/mol N/A
Appearance Not specified N/A
Solubility Not specified N/A

Biological Activity and Mechanism of Action

Compound 7x, a derivative incorporating the cyclopentyl-pyridinyl moiety, has been identified
as a potent inhibitor of CDK4, a key regulator of the cell cycle.[1][2] Its mechanism of action
involves the inhibition of the CDK4/Cyclin D1 complex, which plays a crucial role in the G1
phase of the cell cycle.[1]

Kinase Inhibition

Compound 7x demonstrates significant inhibitory activity against CDK4 and other related
kinases.

Table 2: In Vitro Kinase Inhibitory Activity of Compound 7x

Kinase ICs0 (NM)
CDK4/Cyclin D1 5.36
ARK5 Data not available

ICso0 values represent the concentration of the compound required to inhibit 50% of the kinase
activity.[1]

Cytotoxicity

The anti-proliferative effects of Compound 7x have been evaluated across a panel of human
cancer cell lines.
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Table 3: In Vitro Cytotoxicity of Compound 7x against Human Cancer Cell Lines

Cell Line Cancer Type Glso (pM)
Chronic Myelogenous

K562 _ 0.03
Leukemia

DU145 Prostate Cancer 0.1

Glso values represent the concentration of the compound required to inhibit the growth of 50%
of the cells.[1]

Experimental Protocols
General Synthesis of Pyridopyrimidine Derivatives

The synthesis of the pyridopyrimidine core of compounds like 7x generally involves the
condensation of a substituted aminopyridine with a suitable pyrimidine precursor, followed by
further modifications.[1] A detailed, step-by-step protocol for a specific analogue, 2-(4-Cyano-
pyridin-2-ylamino)-8-cyclopentyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7n), is
described as starting from 6i and 2-amino-4-cyanopyridine.[1]

In Vitro Kinase Assays

The inhibitory activity of the compounds against CDK4 is determined using in vitro kinase
assays. These assays typically involve incubating the kinase, its substrate (e.g., a fragment of
the Retinoblastoma protein, Rb), and ATP with varying concentrations of the inhibitor. The
extent of substrate phosphorylation is then measured, often using radioisotope-labeled ATP or
specific antibodies.

Cell-Based Assays

The cytotoxic effects of the compounds are assessed using cell viability assays, such as the
MTT or SRB assay. In these experiments, cancer cell lines are treated with a range of
compound concentrations for a defined period. The cell viability is then quantified to determine
the concentration at which 50% of cell growth is inhibited (Glso).[1]

Visualizations
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Signaling Pathway

The following diagram illustrates the role of the CDK4/Cyclin D1 complex in the cell cycle and
the point of inhibition by compounds like 7x.
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Caption: CDK4/Cyclin D1 pathway and inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of the pyridopyrimidine derivatives is
depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Cyclopentyl-pyridin-4-ylmethyl-amine CAS number
626210-39-7]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298506#cyclopentyl-pyridin-4-ylmethyl-amine-cas-
number-626210-39-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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